Solubility profile of 1-Bromo-6,6-dimethyl-2-hepten-4-yne in organic solvents
Solubility profile of 1-Bromo-6,6-dimethyl-2-hepten-4-yne in organic solvents
Technical Guide for Process Chemistry & Synthesis Optimization
Executive Summary & Chemical Identity
1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS: 78629-21-7) is the critical electrophilic intermediate ("Allylic Bromide") in the synthesis of the antifungal agent Terbinafine .
Its solubility profile is defined by a sharp dichotomy: while it is highly lipophilic (LogP ~3.6–4.0), its utility in solution is constrained by its high reactivity. As an allylic bromide, it is prone to nucleophilic attack (
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Physical State: Pale yellow to brownish oil (often handled as a solution).
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Key Characteristic: Lability. The C-Br bond is activated by the adjacent
-system, making it a potent alkylating agent.
Theoretical Solubility Framework
The solubility of this intermediate is governed by the bulky tert-butyl group and the conjugated enyne system.
2.1 Hansen Solubility Parameters (Estimated)
Based on group contribution methods for the structural fragments (tert-butyl + enyne + allylic bromide), the estimated affinity lies within the Non-Polar to Moderately Polar region.
| Parameter | Estimate ( | Interpretation |
| Dispersion ( | ~16.5 | Dominant interaction (London forces from the alkyl chain). |
| Polarity ( | ~4.0 | Low polarity; limited dipole interaction despite the C-Br bond. |
| H-Bonding ( | ~3.5 | Very low; no H-bond donors, weak acceptor capability. |
Implication: The molecule behaves as a "hydrocarbon with a handle." It rejects water and highly polar solvents, preferring environments that maximize dispersion forces (aromatics, alkanes).
Empirical Solubility & Stability Matrix
This section synthesizes data from process patents (Sandoz, Novartis, generics) regarding reaction media and workup protocols.
3.1 Solvent Compatibility Table
Note: "Solubility" refers to thermodynamic capacity (>100 mg/mL). "Stability" refers to resistance to degradation over 24 hours at 25°C.
| Solvent Class | Representative Solvents | Solubility | Stability Risk | Process Utility |
| Aromatic Hydrocarbons | Toluene , Xylene | Excellent | High | Standard. Preferred for synthesis and storage. |
| Aliphatic Hydrocarbons | Heptane, Hexane, Cyclohexane | Good | High | Used for extraction/precipitation of impurities. |
| Chlorinated Solvents | DCM, Chloroform | Excellent | Moderate | Good for lab scale; avoided in plant due to toxicity/waste. |
| Polar Aprotic (Ethers) | THF, MTBE, CPME | Excellent | Moderate | CPME is preferred over THF due to peroxide safety and water separation. |
| Polar Aprotic (Dipolar) | DMF, DMSO, Acetone | Soluble | Low | Avoid. Accelerates |
| Protic Solvents | Methanol, Ethanol, Water | Insoluble (Water) | Critical | Do Not Use. Rapid solvolysis (methanolysis) occurs. |
3.2 The "Solubility-Stability Paradox"
While the molecule dissolves readily in polar aprotic solvents like Acetone or DMF, these solvents enhance the nucleophilicity of impurities (or the solvent itself), leading to rapid degradation.
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Acetone: Risk of Finkelstein-like halide exchange or condensation if traces of base are present.
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Alcohols: Immediate formation of the methyl/ethyl ether variant via solvolysis.
Visualizing the Decision Logic
The following diagram maps the logic for solvent selection, distinguishing between Reaction Media and Workup Solvents.
Figure 1: Solvent Selection Decision Tree prioritizing kinetic stability over thermodynamic solubility.
Experimental Protocol: Solubility & Stability Determination
Standard saturation methods (24-hour shake flask) are unsuitable for this intermediate due to its potential to degrade before equilibrium is reached. The following "Fast-Scan" protocol is recommended.
5.1 Reagents & Equipment
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Analyte: 1-Bromo-6,6-dimethyl-2-hepten-4-yne (Freshly synthesized or stored at -20°C).
-
Internal Standard: 1,3,5-Trimethoxybenzene (Inert, distinct NMR signals).
-
Analysis:
-NMR (preferred) or HPLC (Reverse Phase, neutral pH, Acetonitrile/Water).
5.2 "Fast-Scan" Protocol Steps
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Preparation: Add 50 mg of the bromide to a 4 mL vial.
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Solvent Addition: Add 0.5 mL of the target solvent.
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Agitation: Vortex for 30 seconds (Do not heat).
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Observation:
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Clear Solution: Solubility > 100 mg/mL.
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Suspension: Filter through 0.22 µm PTFE filter.
-
-
Quantification (if filtered): Analyze filtrate vs. Internal Standard.
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Stability Check (Critical): Re-analyze the solution after 1, 4, and 24 hours to monitor for:
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Allylic rearrangement (shift in alkene protons).[3]
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Hydrolysis/Solvolysis (appearance of alcohol/ether peaks).
-
Figure 2: "Fast-Scan" workflow designed to decouple solubility from degradation artifacts.
Process Chemistry Implications (Terbinafine Synthesis)
The solubility profile directly dictates the industrial synthesis strategy for Terbinafine.
6.1 The Toluene Advantage
In the commercial synthesis (e.g., EP1753770), the coupling of the bromide with N-methyl-1-naphthalenemethanamine is typically performed in a biphasic system (Toluene/Water) with an inorganic base (NaOH/Na2CO3).
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Why? The bromide stays in the Toluene layer (protected from hydrolysis), while the base remains in the aqueous layer. The reaction occurs at the interface or via phase transfer catalysis.
-
Result: This leverages the high solubility of the bromide in aromatics while mitigating its instability in polar/protic media.
6.2 Cyclopentyl Methyl Ether (CPME)
Recent "Green Chemistry" optimizations suggest CPME as a superior alternative to THF.
-
Benefit: CPME has low water solubility (unlike THF), allowing for easier biphasic workups without solvent exchange, reducing thermal stress on the unstable bromide.
References
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Stütz, A., et al. (1984). "Synthesis and Antifungal Activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine." Journal of Medicinal Chemistry. Link
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Sandoz AG. (1981). "Process for the manufacture of N-methyl-N-(1-naphthylmethyl)-6,6-dimethyl-hept-2-en-4-ynyl-1-amine." European Patent EP0024587.[4][5] Link
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Dipharma Francis S.r.l. (2005). "Process for the synthesis of terbinafine and derivatives thereof."[4][5][6][7] US Patent 7,838,704.[5] Link
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Hergert, T., et al. (2021).[7] "Multistep batch-flow hybrid synthesis of a terbinafine precursor." Journal of Flow Chemistry. Link
Sources
- 1. 1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane | C9H13Br | CID 53471937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hepten-4-yne, 1-bromo-6,6-dimethyl- | C9H13Br | CID 11074428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
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